N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide
Description
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide is a structurally complex organic compound featuring:
- A 1,6-dihydropyridine core with a 6-oxo group.
- A 4-chlorophenylmethyl substituent at position 1 of the dihydropyridine ring.
- A benzohydrazide moiety at position 3 of the dihydropyridine, modified with a trifluoromethyl group on the benzene ring.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-[3-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O3/c22-17-7-4-13(5-8-17)11-28-12-15(6-9-18(28)29)20(31)27-26-19(30)14-2-1-3-16(10-14)21(23,24)25/h1-10,12H,11H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJLMCGHQKVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines several functional groups, including a dihydropyridine core and trifluoromethyl and chlorobenzyl substituents. Its molecular formula is , with a molecular weight of 416.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition range from 46.8 to 137.7 µM .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated significant activity against various cancer types, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities against various pathogens. In vitro studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anticancer Activity : A study involving the synthesis of related hydrazone derivatives revealed that these compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values below 30 µM .
- Cholinesterase Inhibition : Another study highlighted the dual inhibition of AChE and BuChE by related compounds, suggesting potential applications in treating Alzheimer's disease due to their ability to enhance cholinergic signaling .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent groups , ring systems , and biological activity .
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N'-benzoyl derivatives) . Methoxy groups (e.g., in 5-chloro-2-methoxy analog) improve solubility and bioavailability, as seen in pharmacokinetic studies . Chlorophenyl groups contribute to lipophilicity, aiding membrane penetration in antimicrobial applications .
Core Ring Systems :
- Pyridazine-based analogs (e.g., ) exhibit distinct electronic properties compared to dihydropyridine derivatives, often leading to varied target selectivity .
- The 1,6-dihydropyridine core in the target compound allows redox activity, which is absent in saturated ring systems .
Functional Group Interplay :
- Hydrazide vs. Carboxamide : Hydrazide groups (target compound) enable metal chelation and hydrogen bonding, whereas carboxamides (e.g., ) prioritize hydrophobic interactions .
- Trifluoromethyl vs. Halogen Substitutents : The -CF₃ group provides stronger electron-withdrawing effects than -Cl or -F, influencing reactivity in nucleophilic aromatic substitution .
Physicochemical and Pharmacological Insights
- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methoxy analogs but improves blood-brain barrier penetration .
- Synthetic Complexity : Multi-step synthesis involving coupling of hydrazides with activated carbonyl intermediates is common, as seen in pyridazine and pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
